![molecular formula C4H3Cl2NO B2799591 5-Chloro-3-(chloromethyl)isoxazole CAS No. 2377033-91-3](/img/structure/B2799591.png)
5-Chloro-3-(chloromethyl)isoxazole
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Overview
Description
5-Chloro-3-(chloromethyl)isoxazole is a chemical compound with the molecular formula C4H3Cl2NO . It is a type of isoxazole, which is a five-membered heterocyclic compound . Isoxazoles are commonly found in many commercially available drugs and are known for their significant pharmacophore properties .
Synthesis Analysis
The synthesis of 5-Chloro-3-(chloromethyl)isoxazole can be achieved through a one-pot procedure. This involves the cycloaddition of nitrile oxides generated in situ from aldoximes to 2,3-dichloro-1-propene in the oxidizing system Oxone®–NaCl–Na2CO3 in an aqueous medium . This method is effective for oximes of both aromatic and aliphatic aldehydes .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(chloromethyl)isoxazole consists of a five-membered isoxazole ring with a chloromethyl group attached to it . The isoxazole ring is a common structural feature in many medications .Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-3-(chloromethyl)isoxazole are primarily based on the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones containing a chlorine atom . Another approach involves the cycloaddition of nitrile oxides to propargyl halides or propargyl alcohol .Scientific Research Applications
Isoxazole Synthesis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The synthesis of isoxazoles is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space . “5-Chloro-3-(chloromethyl)isoxazole” can be used in the synthesis of isoxazoles .
Drug Discovery
Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . Therefore, “5-Chloro-3-(chloromethyl)isoxazole” can be used in drug discovery research .
One-Pot Synthesis
A one-pot synthesis of 3-substituted 5-chloromethylisoxazoles from available starting aldoximes and 2,3-dichloro-1-propene has been proposed . This synthesis is effective for oximes of both aromatic and aliphatic aldehydes .
Building Blocks for Isoxazole Derivatives
Halo-methylisoxazoles are in demand as building blocks for the synthesis of isoxazole derivatives . “5-Chloro-3-(chloromethyl)isoxazole” can be used in this context .
Reaction with Nucleophiles
One of the convenient ways of introducing an isoxazole fragment into organic molecules is the reaction of halomethylisoxazoles with O-, N-, S-nucleophiles . “5-Chloro-3-(chloromethyl)isoxazole” can be used in these reactions .
Synthesis of Isoxazoline
“5-Chloro-3-(chloromethyl)isoxazole” can be prepared by cycloaddition of nitrile oxides to 2,3-dichloro-1-propene, followed by dehydrochlorination of the intermediate isoxazoline .
Safety And Hazards
When handling 5-Chloro-3-(chloromethyl)isoxazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .
Future Directions
properties
IUPAC Name |
5-chloro-3-(chloromethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO/c5-2-3-1-4(6)8-7-3/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSQQPMBZNWQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(chloromethyl)isoxazole | |
CAS RN |
2377033-91-3 |
Source
|
Record name | 5-chloro-3-(chloromethyl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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